molecular formula C11H15BrClNO B15311883 2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride

2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B15311883
M. Wt: 292.60 g/mol
InChI Key: HPADWEBXVXYOAT-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromophenoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromophenol with a suitable pyrrolidine derivative. One common method involves the use of 4-bromophenol and (S)-2-(chloromethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of phenol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azide, thiol, or amine derivatives of the original compound.

    Oxidation Reactions: Products include phenol oxides or other oxidized derivatives.

    Reduction Reactions: Products include reduced phenol derivatives.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound has a similar structure but with an ethyl linker instead of a methylene group.

    2-[(4-Bromophenoxy)methyl]pyrrolidine: The non-hydrochloride form of the compound.

Uniqueness

2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of the bromophenoxy group and the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H

InChI Key

HPADWEBXVXYOAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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